tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate
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Overview
Description
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro[indane-2,4-piperidine] core, which is further functionalized with tert-butyl and tert-butylsulfinyl groups. The stereochemistry of the compound is defined by the (1S) and ® configurations, which play a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and temperature control to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and catalyst reuse, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitration, phosphonium ionic liquids for deprotection, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration with tert-butyl nitrite can yield nitro derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The tert-butylsulfinyl group can act as a protecting group, modulating the compound’s reactivity and stability. The spiro[indane-2,4-piperidine] core provides a rigid framework that enhances the compound’s binding interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
tert-butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
tert-butoxycarbonyl (Boc) derivatives: Commonly used as protecting groups in organic synthesis
Uniqueness
Tert-butyl (1S)-1-[[®-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate stands out due to its unique spiro[indane-2,4-piperidine] core and the presence of both tert-butyl and tert-butylsulfinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2245085-40-7 |
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Molecular Formula |
C22H34N2O3S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
tert-butyl (1S)-1-(tert-butylsulfinylamino)spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H34N2O3S/c1-20(2,3)27-19(25)24-13-11-22(12-14-24)15-16-9-7-8-10-17(16)18(22)23-28(26)21(4,5)6/h7-10,18,23H,11-15H2,1-6H3/t18-,28?/m1/s1 |
InChI Key |
JAVVVDPMHHHPQO-KUFXBUICSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3[C@H]2NS(=O)C(C)(C)C |
SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2NS(=O)C(C)(C)C |
Origin of Product |
United States |
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